

Thermochemical Profile of N'-Ethyl-N,N-diphenylurea: A Technical Guide

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Compound of Interest

Compound Name: *N'-Ethyl-N,N-diphenylurea*

Cat. No.: *B103689*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **N'-Ethyl-N,N-diphenylurea** (CAS No. 18168-01-9), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of data for **N'-Ethyl-N,N-diphenylurea**, this guide presents data for its close isomer, 3-ethyl-1,1-diphenylurea, which shares the same chemical formula ($C_{15}H_{16}N_2O$) and molecular weight (240.3003 g/mol). The data presented herein is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and the original research publications.

Thermochemical Data Summary

The experimentally determined thermochemical properties for solid 3-ethyl-1,1-diphenylurea at standard conditions (298.15 K and 0.1 MPa) are summarized in the table below.

Thermochemical Property	Symbol	Value (kJ/mol)	Uncertainty (kJ/mol)	Method
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ_{\text{solid}}$	-152.6	± 7.9	Combustion Calorimetry
Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ_{\text{solid}}$	-8036.6	± 7.9	Combustion Calorimetry
Standard Molar Enthalpy of Sublimation	$\Delta_{\text{sub}} H^\circ$	Data not available	-	-

Note: The data was originally reported by Medard and Thomas in 1952 and subsequently reanalyzed by Cox and Pilcher in 1970.[\[1\]](#)

Experimental Protocols

The thermochemical data presented in this guide were determined using combustion calorimetry, a standard technique for measuring the heat of combustion of organic compounds.

Combustion Calorimetry for Enthalpy of Combustion and Formation

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is meticulously measured. The enthalpy of combustion is calculated from this temperature change, the heat capacity of the calorimeter system, and corrections for various factors such as the heat of formation of nitric acid from the nitrogen in the sample and the heat of combustion of the fuse wire. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

Generalized Experimental Workflow:

Figure 1: Experimental workflow for determining the enthalpy of combustion and formation of **N'-Ethyl-N,N-diphenylurea** via combustion calorimetry.

Concluding Remarks

This guide provides the most current and reliable thermochemical data available for an isomer of **N'-Ethyl-N,N-diphenylurea**. The absence of experimental data for the enthalpy of sublimation highlights an area for future research. Such data would be invaluable for a complete thermodynamic characterization of this compound, enabling the determination of its gas-phase enthalpy of formation and providing deeper insights into its intermolecular forces and crystal lattice energy. Researchers in possession of high-purity samples of **N'-Ethyl-N,N-diphenylurea** are encouraged to undertake studies to determine this important thermochemical property.

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References

- 1. parchem.com [parchem.com]
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